An In-depth Technical Guide to Bis-Propargyl-PEG7: Structure, Properties, and Applications
An In-depth Technical Guide to Bis-Propargyl-PEG7: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Bis-Propargyl-PEG7, a homobifunctional crosslinker, for researchers, scientists, and drug development professionals. It details the chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of experimental workflows.
Chemical Structure and Properties
Bis-Propargyl-PEG7 is a polyethylene glycol (PEG)-based linker containing two terminal propargyl groups.[1] The propargyl groups serve as reactive handles for click chemistry, allowing for the covalent linkage of molecules functionalized with azides.[2] The central PEG7 chain is a hydrophilic spacer that enhances the solubility of the molecule and its conjugates in aqueous media.[2]
Chemical Structure:
IUPAC Name: 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne[3]
SMILES Code: C#CCOCCOCCOCCOCCOCCOCCOCC#C[3]
Quantitative data for Bis-Propargyl-PEG7 is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 400775-35-1 | [3] |
| Molecular Formula | C₁₈H₃₀O₇ | [2] |
| Molecular Weight | 358.43 g/mol | [2] |
| Exact Mass | 358.1992 | [3] |
| Purity | ≥98% | [2] |
| Appearance | Colorless to light yellow oil or solid | [4] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [3][4] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment | [2] |
Applications in Research and Drug Development
The bifunctional nature of Bis-Propargyl-PEG7 makes it a versatile tool in several areas of research and drug development, primarily leveraging the efficiency and specificity of click chemistry.
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Bioconjugation and Crosslinking: The two terminal alkyne groups allow for the crosslinking of two azide-containing molecules, such as proteins, peptides, or nucleic acids, to form well-defined conjugates.[5]
-
PROTAC Synthesis: Bis-Propargyl-PEG7 can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[7]
-
Hydrogel Formation: This linker can be reacted with multi-azide crosslinkers to form biocompatible hydrogels.[8][9] These hydrogels have applications in drug delivery, tissue engineering, and 3D cell culture.[8][9]
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified with Bis-Propargyl-PEG7 to introduce alkyne groups.[10] These functionalized nanoparticles can then be conjugated with azide-containing targeting ligands, imaging agents, or therapeutic molecules.[10]
-
Antibody-Drug Conjugates (ADCs): Bis-Propargyl-PEG7 can be used to link cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.[11]
Experimental Protocols
The following are detailed protocols for the use of Bis-Propargyl-PEG7 in common applications. These should be considered as a starting point and may require optimization for specific molecules and experimental conditions.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the crosslinking of two azide-containing molecules using Bis-Propargyl-PEG7.
Materials:
-
Bis-Propargyl-PEG7
-
Azide-containing molecule 1 (Molecule A-N₃)
-
Azide-containing molecule 2 (Molecule B-N₃)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for bioconjugation)
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)
-
Degassed deionized water or buffer
Reagent Preparation:
-
Prepare a stock solution of Bis-Propargyl-PEG7 (e.g., 10 mM in DMSO).
-
Prepare stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in deionized water).
Reaction Procedure:
-
In a reaction vial, combine Molecule A-N₃ and Molecule B-N₃ in the desired molar ratio in the chosen solvent.
-
Add Bis-Propargyl-PEG7 to the mixture. A 1:1:1 molar ratio is a common starting point for crosslinking.
-
If using a ligand, add THPTA to the reaction mixture (typically 5 equivalents relative to CuSO₄).
-
Initiate the reaction by adding the CuSO₄ solution (final concentration typically 1-5 mM) followed by the freshly prepared Sodium Ascorbate solution (final concentration typically 5-10 mM).[5]
-
Seal the reaction vial and stir at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.[7]
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA.[12]
-
Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol for Hydrogel Formation
This protocol outlines the formation of a hydrogel using Bis-Propargyl-PEG7 and a multi-azide crosslinker.
Materials:
-
Bis-Propargyl-PEG7
-
Multi-azide crosslinker (e.g., a 4-arm PEG-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of Bis-Propargyl-PEG7 in PBS (e.g., 10% w/v).
-
Prepare a stock solution of the multi-azide crosslinker in PBS to achieve a 1:1 molar ratio of alkyne to azide groups.
-
In a suitable mold, combine the Bis-Propargyl-PEG7 solution and the multi-azide crosslinker solution.
-
Initiate gelation by adding CuSO₄ solution (final concentration ~1-5 mM) followed by freshly prepared Sodium Ascorbate solution (final concentration ~10-50 mM).[13]
-
Mix the solution thoroughly but gently.
-
Allow the mixture to stand at room temperature for gelation to occur. Gelation time can vary from minutes to an hour.[8]
-
Once formed, the hydrogel can be washed with PBS to remove unreacted components and the copper catalyst.[8]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving Bis-Propargyl-PEG7.
References
- 1. Bis-propargyl-PEG7 - Creative Biolabs [creative-biolabs.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amsbio.com [amsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
